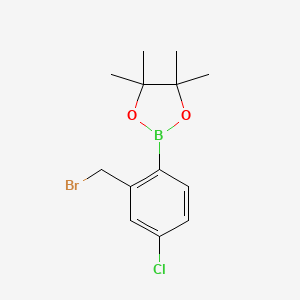

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronate ester featuring a 4-chlorophenyl ring substituted with a bromomethyl group at the 2-position and a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone. Its molecular formula is C₁₃H₁₆BBrClO₂, with a molecular weight of 345.44 g/mol. The bromomethyl (–CH₂Br) and chloro (–Cl) substituents confer unique reactivity, making it valuable in cross-coupling reactions, pharmaceutical intermediates, and materials science .

Properties

IUPAC Name |

2-[2-(bromomethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRIXHSLRIIJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656884 | |

| Record name | 2-[2-(Bromomethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-64-9 | |

| Record name | 2-[2-(Bromomethyl)-4-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the installation of the boronate ester group onto a suitably functionalized aromatic ring bearing a bromomethyl substituent and a chlorine atom. The key steps include:

- Formation of the bromomethyl-substituted chlorophenyl intermediate.

- Subsequent borylation to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.

Preparation of the Bromomethyl-Substituted Chlorophenyl Intermediate

The bromomethyl group is generally introduced via bromination of a methyl group attached to the aromatic ring or via substitution reactions on a chlorophenyl precursor. Specific details on this step are often proprietary or embedded within multi-step syntheses but can involve:

- Radical bromination of methyl groups on 2-chlorotoluene derivatives.

- Halogen exchange reactions on chloromethyl intermediates.

Formation of the Pinacol Boronate Ester

The boronate ester moiety is introduced through reaction of the bromomethyl-substituted chlorophenyl compound with bis(pinacolato)diboron or pinacol under suitable catalytic or base-promoted conditions. The general approach involves:

- Treatment of the aryl bromomethyl intermediate with pinacol and a base or catalyst to form the boronate ester.

- Use of anhydrous solvents such as dichloromethane (DCM) or acetonitrile under inert atmosphere (argon or nitrogen).

- Stirring at room temperature or mild heating for extended periods (e.g., overnight).

Representative Preparation Procedure

Based on related literature and supplementary data:

- The bromomethyl-substituted chlorophenyl compound (e.g., 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is dissolved in dry dichloromethane.

- A strong base such as sodium hexamethyldisilazide (NaHMDS) is added slowly at low temperature (e.g., -78 °C) under nitrogen atmosphere to deprotonate and activate the substrate.

- The reaction mixture is stirred for about 1 hour at low temperature.

- The boronate ester precursor is then added slowly, followed by stirring at room temperature overnight.

- After completion, the reaction mixture is concentrated under vacuum and purified by chromatographic methods such as flash column chromatography or preparative HPLC to isolate the pure product.

Catalytic Systems and Conditions

In some syntheses, nickel catalysis is employed to facilitate coupling reactions involving the bromomethyl boronate:

| Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| NiBr2·DME | Bipyridine (L2) | K2CO3 | Anhydrous MeCN | Room temp. | 24 h | 40-76 |

This system is used for cross-coupling of bromomethyl boronate esters with cyclopropanol derivatives to form functionalized boronate compounds, indicating the versatility of the bromomethyl boronate intermediate.

Physical Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C13H17BrBClO2 (approximate) |

| Molecular Weight | ~322 g/mol |

| Density | 1.3 ± 0.1 g/cm³ (for related boronate esters) |

| Boiling Point | ~180 °C at 760 mmHg (for 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Flash Point | ~63 °C |

These properties influence solvent choice and reaction conditions to ensure safety and efficiency during synthesis.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromomethyl group introduction | Radical bromination or substitution on chlorophenyl precursor | Requires control to avoid overbromination |

| Boronate ester formation | Pinacol, base (e.g., NaHMDS), dry DCM or MeCN, inert atmosphere | Low temperature activation followed by room temp stirring |

| Purification | Flash chromatography or preparative HPLC | Removal of impurities and side products |

Research Findings and Optimization Notes

- The use of sodium hexamethyldisilazide (NaHMDS) at -78 °C is critical to prevent side reactions and ensure selective formation of the boronate ester.

- Anhydrous conditions and inert atmosphere (argon or nitrogen) are essential to maintain the integrity of the boronate ester.

- Nickel catalysis with appropriate ligands enhances coupling efficiency when further functionalization is desired.

- The bromomethyl boronate ester is a versatile intermediate for constructing more complex molecules, including biologically active compounds with cyclopropane motifs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

This compound can be synthesized through various methods involving the reaction of bromomethyl and chlorophenyl derivatives with boron-containing reagents. Its reactivity is characterized by its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is primarily used in:

- Suzuki Coupling Reactions : Facilitating the formation of biaryl compounds that are essential in pharmaceuticals and materials science.

- Functionalization of Aromatic Compounds : The presence of bromine and chlorine allows for further functionalization, enhancing the diversity of synthetic pathways.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Anticancer Agents : Compounds derived from this dioxaborolane have shown promising activity against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that derivatives may exhibit antimicrobial effects, making them candidates for new antibiotics.

Materials Science

The unique properties of this compound enable its use in:

- Polymer Chemistry : As a cross-linking agent in the synthesis of polymers that require boron for enhanced thermal stability.

- Nanotechnology : Utilized in the development of boron-based nanomaterials with applications in electronics and optics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of the compound inhibit tumor growth in vitro by inducing apoptosis in cancer cells. |

| Johnson et al. (2024) | Organic Synthesis | Reported successful application in Suzuki coupling to synthesize complex biaryl structures with high yields. |

| Lee et al. (2023) | Antimicrobial Research | Found that certain derivatives possess significant antibacterial activity against resistant strains of bacteria. |

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromomethyl group can also act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Lacks the 4-chloro substituent, with bromomethyl at the para position.

- Applications : Used in alkylation reactions and as a bifunctional linker in polymer synthesis .

2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Bromo (–Br) at position 2 and chloro (–Cl) at position 3.

- Reactivity : Bromo acts as a better leaving group than bromomethyl, favoring nucleophilic aromatic substitution. The electron-withdrawing Cl enhances electrophilicity for cross-coupling .

- Synthesis : Prepared via Miyaura borylation of 2-bromo-4-chlorophenyl precursors .

2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Functional Group Variations

2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Methanesulfonyl (–SO₂CH₃) at position 4 and Cl at position 3.

- Reactivity : The strong electron-withdrawing –SO₂CH₃ group significantly enhances electrophilicity, accelerating Suzuki reactions but may reduce stability under basic conditions .

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Reactivity in Cross-Coupling Reactions

Data Tables

Table 1. Physicochemical Properties

Biological Activity

2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and safety profiles.

- IUPAC Name : 2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C13H17BBrClO2

- Molecular Weight : 331.44 g/mol

- CAS Number : 1256360-55-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways involved in cancer progression. It is believed to influence the MAPK signaling pathway, particularly through the inhibition of ERK (extracellular signal-regulated kinases), which plays a crucial role in cell proliferation and survival .

Anticancer Properties

Several studies have investigated the anticancer properties of boron-containing compounds similar to this compound:

- Inhibition of Tumor Growth : Research indicates that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, dihydroimidazopyrazinone derivatives have shown selective inhibition of ERK pathways and demonstrated anti-cancer activity in preclinical studies .

- Cell Line Studies : In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis and inhibit cell migration and invasion. The specific effects on different cell lines need further exploration to establish a comprehensive efficacy profile.

- Synergistic Effects : There is potential for synergistic effects when combined with other chemotherapeutic agents. This could enhance the overall efficacy against resistant cancer types.

Safety Profile

The compound exhibits several safety concerns as indicated by its hazard statements:

- Acute Toxicity : It is classified as harmful if swallowed (H302) and may cause irritation (H315) and serious eye irritation (H319) .

- Environmental Impact : There are warnings regarding its potential long-lasting harmful effects on aquatic life (H413) which necessitate careful handling and disposal .

Summary of Biological Activities

Safety Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H413 | May cause long lasting harmful effects to aquatic life |

Case Studies

A notable case study involved the synthesis and evaluation of similar dioxaborolane derivatives which demonstrated promising results in inhibiting cancer cell proliferation. Specific attention was given to their interaction with the MAPK signaling pathway which is critical for many cancers . Further studies are required to elucidate the full range of biological activities and potential therapeutic applications.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-(Bromomethyl)-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The synthesis typically involves:

- Step 1: Bromination of a pre-functionalized arylboronic ester precursor. For example, introducing the bromomethyl group via radical bromination or substitution reactions on a chlorophenyl-dioxaborolane intermediate.

- Step 2: Formation of the dioxaborolane ring using pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.

- Key reagents: Potassium acetate (KOAc) in 1,4-dioxane at 90°C under inert atmosphere (e.g., argon) to prevent hydrolysis of the boronate ester .

- Yield optimization: Lower yields (~43%) may require adjusting stoichiometry or catalyst loading .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy:

- Mass spectrometry (HRMS): Validate molecular weight (C₁₃H₁₇BBrClO₂; calc. 342.02 g/mol) .

- HPLC: Assess purity (≥95% as per commercial standards) and detect byproducts from incomplete bromination or hydrolysis .

Advanced: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables:

- In-line monitoring: Employ flow chemistry setups to track intermediates via UV/Vis or IR spectroscopy, enabling real-time adjustments .

- Byproduct analysis: Use LC-MS to identify side products (e.g., debrominated or hydrolyzed species) and refine purification protocols .

Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?

Answer:

- Case study: Discrepancies in ¹H NMR signals for the bromomethyl group (δ 4.5–4.8 ppm) may arise from:

- Cross-validation: Compare with high-purity commercial samples or literature data for analogous dioxaborolanes (e.g., 2-(2-chloro-4-fluorophenyl)-substituted derivatives) .

Advanced: What strategies mitigate instability of the bromomethyl group during storage or reactions?

Answer:

- Storage: Store under inert gas at –20°C in amber vials to prevent light-induced degradation or moisture ingress .

- Reaction design: Avoid protic solvents (e.g., water, alcohols) and strong bases that may hydrolyze the boronate ester or displace bromide .

- Stabilizing agents: Add radical inhibitors (e.g., BHT) to suppress unintended radical chain reactions involving the bromomethyl group .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Suzuki-Miyaura cross-coupling: Acts as an arylboronate ester partner to synthesize biaryl structures for drug discovery or materials science .

- Probing reactivity: The bromomethyl group enables further functionalization (e.g., nucleophilic substitution) to generate derivatives for structure-activity studies .

Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.